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Compound of Interest

Compound Name: Boc-Ser(Tos)-OMe

Cat. No.: B1276680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis

route for Boc-Ser(Tos)-OMe, a valuable protected amino acid derivative frequently utilized in

peptide synthesis and other applications within drug development and chemical biology. This

document details the experimental protocols, presents quantitative data in a structured format,

and illustrates the synthesis workflow.

Introduction
N-tert-butoxycarbonyl-O-tosyl-L-serine methyl ester, commonly abbreviated as Boc-Ser(Tos)-
OMe, is a key building block in the synthesis of complex peptides and other organic molecules.

The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the amine, while the

tosyl (Tos) group activates the hydroxyl moiety of the serine side chain, rendering it a good

leaving group for nucleophilic substitution reactions. The methyl ester (OMe) protects the

carboxylic acid. This trifunctional, orthogonally protected amino acid derivative is particularly

useful for introducing serine residues into a peptide chain with a pre-functionalized side chain

ready for further chemical modification.

This guide outlines a reliable two-step synthesis route commencing from the commercially

available amino acid, L-serine. The first step involves the protection of the amino group with a

Boc-anhydride and the esterification of the carboxylic acid to yield N-Boc-L-serine methyl ester

(Boc-Ser-OMe). The subsequent step is the tosylation of the primary alcohol of the serine side

chain to afford the final product, Boc-Ser(Tos)-OMe.
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Synthesis Workflow
The overall synthesis pathway is depicted in the following workflow diagram.
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Caption: Overall synthesis workflow for Boc-Ser(Tos)-OMe from L-Serine.

Experimental Protocols
Step 1: Synthesis of N-Boc-L-serine methyl ester (Boc-
Ser-OMe)
This procedure follows the method outlined in Organic Syntheses.[1]

3.1.1. N-Boc Protection of L-serine

A solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared and

cooled in an ice bath.

A solution of di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) is

added to the stirred, ice-cold serine solution.

The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to

room temperature over 3.5 hours.

The reaction mixture is concentrated to half its original volume by rotary evaporation at 35°C.
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The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition

of 1 N potassium bisulfate (620 mL).

The aqueous phase is extracted with ethyl acetate (3 x 1000 mL).

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated

to give N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without

further purification.

3.1.2. Methyl Esterification of N-Boc-L-serine

The crude N-Boc-L-serine (32.4 g, 0.16 mol) is dissolved in dimethylformamide (150 mL) and

the solution is cooled in an ice-water bath.

Solid potassium carbonate (24.3 g, 0.176 mol) is added to the solution.

After stirring for 10 minutes, methyl iodide (20.0 mL, 0.32 mol) is added to the white

suspension.

Stirring is continued at 0°C for 30 minutes, at which point the mixture solidifies.

The reaction is warmed to room temperature and stirred for an additional hour.

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate (300 mL)

and water (300 mL).

The organic phase is washed with brine (2 x 300 mL), dried with magnesium sulfate, filtered,

and concentrated to yield N-Boc-L-serine methyl ester as a pale amber oil.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-
toluenesulfonyl)-L-serine methyl ester (Boc-Ser(Tos)-
OMe)
This procedure is adapted from a method described for the synthesis of a related compound.[2]

N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) is dissolved in

dichloromethane (200 mL) in a round-bottomed flask.
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The solution is cooled to 0°C in an ice bath.

4-dimethylaminopyridine (DMAP) (0.700 g, 6.0 mmol), trimethylamine hydrochloride

(Me₃N·HCl) (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl)

(22.7 g, 119 mmol) are added to the solution.

A solution of triethylamine (Et₃N) (17 mL, 119 mmol) in dichloromethane (50 mL) is added

dropwise to the reaction mixture at 0°C over 40 minutes.

The resulting slurry is stirred at 0°C for 2 hours.

The reaction mixture is poured into a mixture of ice (100 mL), water (100 mL), and 2M HCl

solution (50 mL).

The aqueous layer is extracted with dichloromethane (100 mL).

The combined organic layers are washed with two 60-mL portions of brine, dried over

magnesium sulfate, and concentrated by rotary evaporation.

The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to

yield the final product as a white solid.

Data Presentation
The following tables summarize the quantitative data for the synthesis of Boc-Ser(Tos)-OMe.

Table 1: Reagents and Conditions for the Synthesis of Boc-Ser-OMe

Step
Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1.1 L-Serine
(Boc)₂O,

NaOH

Dioxane/H₂

O
5 to RT 4 -

1.2
N-Boc-L-

serine

K₂CO₃,

MeI
DMF 0 to RT 1.5

86 (over 2

steps)[1]

Table 2: Reagents and Conditions for the Synthesis of Boc-Ser(Tos)-OMe
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Step
Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

2
Boc-Ser-

OMe

TsCl, Et₃N,

DMAP,

Me₃N·HCl

CH₂Cl₂ 0 2 64-69[2]

Conclusion
The presented two-step synthesis route provides an efficient and well-documented method for

the preparation of Boc-Ser(Tos)-OMe. The procedures utilize readily available starting

materials and reagents, and the reaction conditions are generally mild. The provided

experimental details and quantitative data serve as a valuable resource for researchers in the

fields of peptide synthesis and medicinal chemistry, enabling the reliable production of this

important amino acid derivative for their research and development endeavors. Careful

execution of the described protocols should lead to good yields of the desired product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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